N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide
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Overview
Description
Reagents: The intermediate product from step 2, 2-propylpentanoyl chloride, and a base such as triethylamine.
Conditions: Stirring at low temperature to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Scientific Research Applications
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide typically involves multi-step organic synthesis techniques
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Step 1: Synthesis of 3-methylimidazo[1,2-a]pyrimidine
Reagents: 2-aminopyrimidine, acetic anhydride, and a suitable catalyst.
Conditions: Heating under reflux conditions to facilitate cyclization.
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Step 2: Coupling with Phenyl Derivative
Reagents: 3-methylimidazo[1,2-a]pyrimidine, phenylboronic acid, and a palladium catalyst.
Conditions: Suzuki coupling reaction under inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Halogenation or nitration reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms or nitro groups.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
- N-(pyridin-2-yl)amides
- Imatinib derivatives
Uniqueness
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazo[1,2-a]pyrimidine core with a phenyl and propylpentanamide side chain makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-4-8-16(9-5-2)20(26)23-18-11-6-10-17(14-18)19-15(3)25-13-7-12-22-21(25)24-19/h6-7,10-14,16H,4-5,8-9H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPCGFXTDMJATA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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